molecular formula C8H5FN2O2 B567935 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1260387-09-4

4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B567935
M. Wt: 180.138
InChI Key: MOFQOEDBMKIYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a chemical compound with the CAS Number: 1260387-09-4 . It has a molecular weight of 180.14 .


Synthesis Analysis

Two routes have been described for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide. Regioselective fluorination was achieved using either the Balz-Schiemann reaction or lithium-halogen exchange .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be in a freezer .

Scientific Research Applications

Synthesis of Fluorinated Pyrrolopyridines

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of fluorinated heterocyclic compounds .

Summary of the Application

4-Fluoro-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of more complex organic molecules . Fluorinated heterocycles are of particular interest due to their unique chemical properties and potential applications in pharmaceuticals and materials science .

Methods of Application

Two routes have been described for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide . Regioselective fluorination was achieved using either the Balz-Schiemann reaction or lithium-halogen exchange .

Results or Outcomes

The successful synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine demonstrates the utility of these methods for the preparation of fluorinated heterocycles .

Targeting Fibroblast Growth Factor Receptors (FGFRs) in Cancer Therapy

Specific Scientific Field

This application is in the field of Medicinal Chemistry and Oncology .

Summary of the Application

Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application

The exact methods of application are not specified in the available resources. However, it is likely that 4-Fluoro-1h-pyrrolo[2,3-b]pyridine derivatives are being developed and tested as potential FGFR inhibitors .

Results or Outcomes

While the specific results or outcomes are not detailed in the available resources, the research is indicative of the potential of 4-Fluoro-1h-pyrrolo[2,3-b]pyridine derivatives in the development of new cancer therapies .

Development of FGFR Inhibitors

Summary of the Application

A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . Among them, compound 4h exhibited potent FGFR inhibitory activity .

Results or Outcomes

Antidiabetic and Anticancer Applications

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

Pyridine-containing compounds, including 4-Fluoro-1h-pyrrolo[2,3-b]pyridine, have shown potential for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .

Methods of Application

The exact methods of application are not specified in the available resources. However, it is likely that 4-Fluoro-1h-pyrrolo[2,3-b]pyridine derivatives are being developed and tested for these applications .

Results or Outcomes

While the specific results or outcomes are not detailed in the available resources, the research is indicative of the potential of 4-Fluoro-1h-pyrrolo[2,3-b]pyridine derivatives in the development of new therapies for various diseases .

Safety And Hazards

The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFQOEDBMKIYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.